molecular formula C11H15Cl B1346833 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene CAS No. 7435-83-8

3-(Chloromethyl)-1,2,4,5-tetramethylbenzene

Cat. No.: B1346833
CAS No.: 7435-83-8
M. Wt: 182.69 g/mol
InChI Key: UGAPPXGBBWAIGT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,2,4,5-tetramethylbenzene is an organic compound characterized by a benzene ring substituted with four methyl groups and one chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene typically involves the chloromethylation of 1,2,4,5-tetramethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and solvents can further enhance the efficiency and selectivity of the chloromethylation process.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various amines.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of tetramethylbenzoic acid or tetramethylbenzaldehyde.

    Reduction: Formation of 1,2,4,5-pentamethylbenzene.

Scientific Research Applications

Chemistry: 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers, resins, and other aromatic compounds.

Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as antimicrobial and anticancer agents. The chloromethyl group can be modified to introduce various functional groups that enhance biological activity.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and agrochemicals. Its stability and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the additional methyl groups.

    1,2,4,5-Tetramethylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Bromomethyl)-1,2,4,5-tetramethylbenzene: Similar but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in chemical reactions.

Uniqueness: 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene is unique due to the presence of both the chloromethyl group and multiple methyl groups, which confer distinct reactivity patterns and steric effects. This combination makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.

By understanding the properties and applications of this compound, researchers and industrial chemists can better utilize this compound in their work, leading to the development of new materials and technologies.

Properties

IUPAC Name

3-(chloromethyl)-1,2,4,5-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAPPXGBBWAIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225356
Record name Benzene, 3-(chloromethyl)-1,2,4,5-tetramethyl-
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Molecular Weight

182.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7435-83-8
Record name 2,3,5,6-Tetramethylbenzyl chloride
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Record name Benzene, 3-(chloromethyl)-1,2,4,5-tetramethyl-
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Record name 7435-83-8
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Record name Benzene, 3-(chloromethyl)-1,2,4,5-tetramethyl-
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Record name 3-(chloromethyl)-1,2,4,5-tetramethylbenzene
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